molecular formula C20H17N5O3 B3020710 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1705315-21-4

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B3020710
CAS RN: 1705315-21-4
M. Wt: 375.388
InChI Key: QSJHRDOITTZURH-UHFFFAOYSA-N
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Description

The compound "N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as the 2,3-dihydrobenzo[d][1,4]dioxin moiety, a pyrazole ring, and a benzo[d]imidazole group, which are common in drug design for their potential interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxine have been synthesized through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols, which could be a potential starting point for the synthesis of the compound . Additionally, the synthesis of benzamide derivatives, which share structural similarities with the target compound, has been achieved through 1,3-dipolar cycloaddition and rearrangement, suggesting that similar synthetic strategies could be employed .

Molecular Structure Analysis

The molecular structure of the compound would likely be characterized by the presence of multiple heterocyclic rings that are known to contribute to the stability of N-heterocyclic carbenes, as seen in imidazo[1,5-a]pyridine derivatives . The configuration around double bonds and the overall three-dimensional shape of the molecule would be crucial for its biological activity and could be established through techniques such as X-ray diffraction analysis .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The presence of an amide group could be involved in the formation of hydrogen bonds, while the heterocyclic components might participate in various chemical reactions, including cycloadditions or rearrangements, as seen in the synthesis of related compounds . The benzo[d]imidazole moiety could also be involved in the formation of Schiff bases, which are precursors to many heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings and heteroatoms would suggest a certain degree of lipophilicity, which is important for membrane permeability. The compound's solubility, melting point, and stability would be influenced by the intermolecular interactions and the rigidity of the molecular framework. The presence of the 2,3-dihydrobenzo[d][1,4]dioxin moiety could confer additional stability to the compound .

Mechanism of Action

Biochemical Pathways:

The compound affects specific biochemical pathways. For instance, it might modulate a signaling pathway like the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation, differentiation, and tissue homeostasis . Additionally, it could impact metabolic pathways related to energy production, cell growth, or immune responses.

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c26-20(13-5-6-16-17(7-13)22-12-21-16)24-14-8-23-25(9-14)10-15-11-27-18-3-1-2-4-19(18)28-15/h1-9,12,15H,10-11H2,(H,21,22)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJHRDOITTZURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide

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